![molecular formula C20H23N3O3S B2537983 1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226431-07-7](/img/structure/B2537983.png)
1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality 1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 9,10-epoxy-13-oxo-11-octadecenoic acid is involved in lipid metabolism. It belongs to the class of medium-chain fatty acids and contains an epoxy group. Researchers study its role in lipid biosynthesis, transport, and signaling pathways .
- Additionally, it may serve as a substrate for enzymes like 7β-hydroxysteroid dehydrogenase (7β-HSDH) , which plays a crucial role in bile acid metabolism. Investigating its interactions with enzymes sheds light on lipid homeostasis and potential therapeutic targets .
- Researchers explore the enzymatic conversion of 9,10-epoxy-13-oxo-11-octadecenoic acid using NADH-dependent enzymes. Understanding its transformation pathways can lead to biotechnological applications, such as cost-effective production of valuable compounds .
- Microorganisms play a vital role in breaking down aromatic compounds. Recent studies have revealed the molecular mechanism of carboxyl group migration during the microbial degradation of para-hydroxybenzoate (PHB) . Investigating similar processes involving 9,10-epoxy-13-oxo-11-octadecenoic acid could enhance our understanding of microbial metabolism and environmental remediation .
- The unique structure of 9,10-epoxy-13-oxo-11-octadecenoic acid makes it an interesting scaffold for drug design. Researchers explore its potential as an anti-inflammatory agent, considering its fatty acid-like properties and reactivity .
Metabolism and Lipid Biochemistry
Biocatalysis and Enzyme Engineering
Environmental Microbiology
Drug Development and Bioactivity
properties
IUPAC Name |
1-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-19-17-12-14(22-20(25)21-13-16-5-3-11-27-16)6-7-18(17)26-10-8-15-4-1-2-9-23(15)19/h3,5-7,11-12,15H,1-2,4,8-10,13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJQNUXAFEDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea |
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